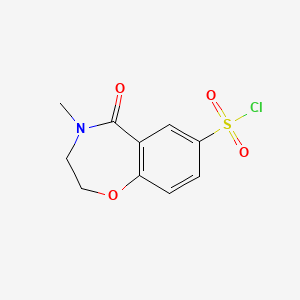
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO4S. It is a member of the benzoxazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-2-nitrobenzenesulfonyl chloride with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzoxazepine derivatives.
Scientific Research Applications
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
2,3,4,5-Tetrahydro-2-methyl-4-oxo-1,5-benzothiazepine-7-sulfonyl chloride: Contains a sulfur atom in the ring structure, making it a benzothiazepine derivative.
Uniqueness
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Biological Activity
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride is a compound belonging to the benzoxazepine class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be characterized by the following molecular formula: C12H12ClN2O3S. The compound features a benzoxazepine core with a sulfonyl chloride substituent that enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites. For instance, it has shown potential as a selective inhibitor of poly(ADP-ribose) polymerase (PARP1), which is involved in DNA repair mechanisms. This inhibition can enhance the efficacy of DNA-damaging agents used in cancer therapy.
2. Receptor Modulation:
It may act as an agonist or antagonist at certain receptors influencing cellular signaling pathways. Research indicates that benzoxazepine derivatives can modulate neurotransmitter receptors, potentially impacting central nervous system functions .
Pharmacological Properties
The pharmacological profile of this compound includes:
Case Studies
Several studies have investigated the biological activity of related benzoxazepine compounds:
-
CNS Activity in Mice:
A study demonstrated that derivatives similar to 4-Methyl-5-oxo-benzoxazepines exhibited significant activity on the central nervous system in murine models. These compounds showed promise for treating anxiety and depressive disorders . -
Anticancer Efficacy:
Research indicated that benzoxazepine derivatives could enhance the effects of chemotherapeutic agents in tumors with homologous recombination deficiencies. This is particularly relevant for cancers like breast and ovarian cancer where PARP inhibitors have shown effectiveness.
Properties
CAS No. |
1443981-53-0 |
|---|---|
Molecular Formula |
C10H10ClNO4S |
Molecular Weight |
275.71 g/mol |
IUPAC Name |
4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepine-7-sulfonyl chloride |
InChI |
InChI=1S/C10H10ClNO4S/c1-12-4-5-16-9-3-2-7(17(11,14)15)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3 |
InChI Key |
ZDBJZZVZWUEIEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















